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molecular formula C12H20O2S B8358810 2-n-Heptylthio-4-hydroxycyclopent-2-en-1-one

2-n-Heptylthio-4-hydroxycyclopent-2-en-1-one

Cat. No. B8358810
M. Wt: 228.35 g/mol
InChI Key: OFFOVIRIAAQRGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180672

Procedure details

2-n-Heptylthio-4-tetrahydropyranyloxycyclopent-2-en-1-one (80 mg) was dissolved in 5 ml of a mixture of acetic acid, water and tetrahydrofuran in a ratio of 3:1:1 and 2 ml of acetic acid, and the solution was allowed to stand at room temperature for 12 hours. The reaction mixture was neutralized with sodium bicarbonate, and extracted with ethyl acetate. The extract was treated by a customary procedure to afford 58 mg (95% yield) of 2-n-heptylthio-4-hydroxycyclopent-2-en-1-one having a single spot in thin-layer chromatography (cyclohexane/ethyl acetate=4/6). The product had the following characteristics.
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-n-Heptylthio-4-tetrahydropyranyloxycyclopent-2-en-1-one
Quantity
80 mg
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([S:8][C:9]1[C:10](=[O:21])[CH2:11][CH:12]([O:14]C2CCCCO2)[CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7].C(=O)(O)[O-].[Na+].C1CCCCC1.C(OCC)(=O)C>C(O)(=O)C.O.O1CCCC1>[CH2:1]([S:8][C:9]1[C:10](=[O:21])[CH2:11][CH:12]([OH:14])[CH:13]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH3:7] |f:1.2,3.4|

Inputs

Step One
Name
cyclohexane ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.C(C)(=O)OCC
Step Two
Name
2-n-Heptylthio-4-tetrahydropyranyloxycyclopent-2-en-1-one
Quantity
80 mg
Type
reactant
Smiles
C(CCCCCC)SC=1C(CC(C1)OC1OCCCC1)=O
Name
mixture
Quantity
5 mL
Type
solvent
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
ADDITION
Type
ADDITION
Details
The extract was treated by a customary procedure

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C(CCCCCC)SC=1C(CC(C1)O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 58 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 99.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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